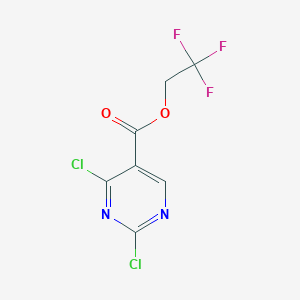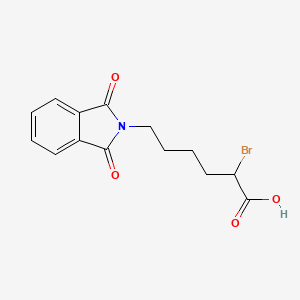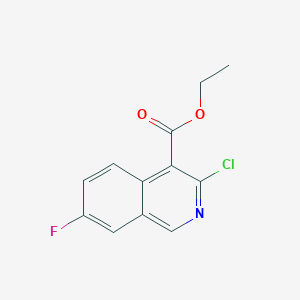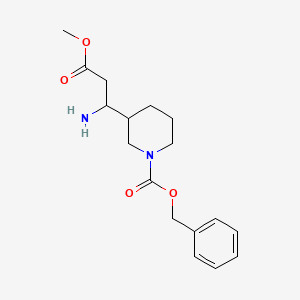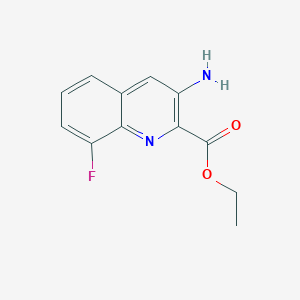
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-fluoro-5-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrobromide salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides or other oxidized products.
Reduction: Formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C7H5Br2F4N |
|---|---|
Poids moléculaire |
338.92 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4BrF4N.BrH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H |
Clé InChI |
PAEWHOXAOLOCHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)CBr)C(F)(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
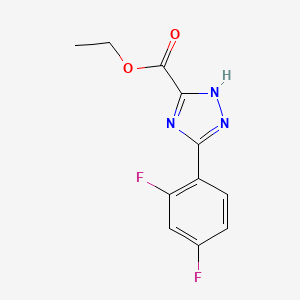
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
